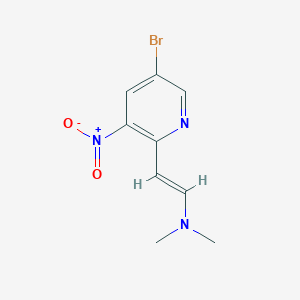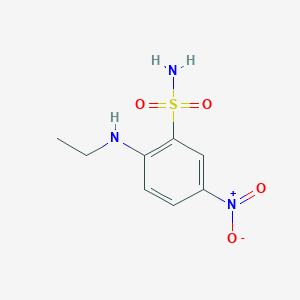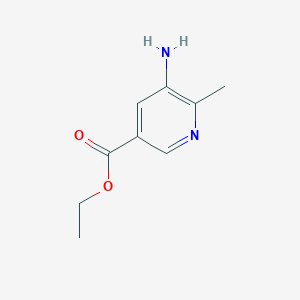
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Vue d'ensemble
Description
“1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene” is a chemical compound with the CAS Number: 1225380-05-1. It has a molecular weight of 267.09 . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 . This indicates that the compound has a benzene ring with a bromo group and a 1,1,1-trifluoro-2-methylpropan-2-yl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It is a liquid at room temperature . The compound is sealed in a dry environment and stored at 2-8°C .Applications De Recherche Scientifique
Crystal Structure Analysis
1-Bromo derivatives of benzene, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been studied for their crystal structures. These studies reveal supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding molecular interactions and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Chemical Synthesis
The bromo and trifluoro groups in compounds like 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene play a significant role in Friedel–Crafts chemistry. These compounds are used as intermediates in various synthesis reactions, demonstrating their importance in the development of new chemical entities (Albar, Khalaf, & Bahaffi, 1997).
Thermodynamics Studies
Research on mixtures containing bromo and methylpropane components, similar to the compound , has been conducted to understand their excess enthalpies and volumes. These studies provide insights into the interactions at the molecular level, which are essential for developing new materials and understanding chemical processes (Peiró, Gracia, & Losa, 1981).
X-Ray Structure Determinations
Investigations into the structures of bromo- and bromomethyl-substituted benzenes, including those with trifluoro and methyl groups, offer valuable data on molecular interactions and bonding. Such studies aid in the development of new compounds and materials (Jones, Kuś, & Dix, 2012).
Development of Liquid Crystals
Compounds with benzene rings functionalized with bromo and trifluoro groups are used to create novel cholesteric glassy liquid crystals. These materials have significant implications in electronics and display technologies (Kim et al., 2008).
Radiosynthesis Applications
The bromo and trifluoro groups in benzene derivatives are used in the radiosynthesis of various compounds. These are essential for developing new radiopharmaceuticals and imaging agents (Namolingam, Luthra, Brady, & Pike, 2001).
Reactivity Studies
Research on reactions of compounds containing bromo, ethoxy, and trifluoro groups with benzenethiols highlights the chemical reactivity of these compounds. Such studies are crucial for understanding reaction mechanisms and developing new synthetic pathways (Zhao et al., 2010).
Safety and Hazards
Mécanisme D'action
Mode of Action
The exact mode of action of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Pharmacokinetics
Its Log Po/w values range from 2.72 to 5.55 , suggesting a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution.
Propriétés
IUPAC Name |
1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCQUAUGYNBEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216585 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
CAS RN |
1225380-05-1 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225380-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)






![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)


![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

